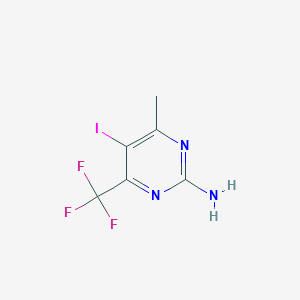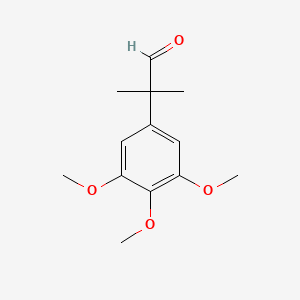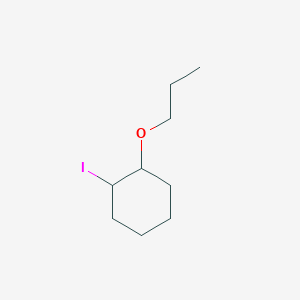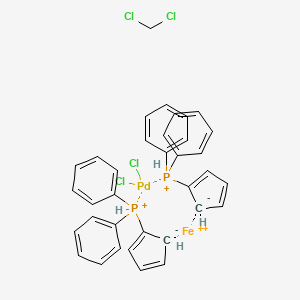
1-Cyclopropyl-2-methylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-methylpentane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a cycloalkane derivative, characterized by a cyclopropyl group attached to a pentane backbone with two ketone functionalities at the 1 and 3 positions
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with methyl vinyl ketone under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the nucleophilic addition. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Cyclopropyl-2-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or the methyl group can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl group and ketone functionalities allow it to form covalent or non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
1-Cyclopropyl-2-methylpentane-1,3-dione can be compared with other similar compounds such as:
Cyclopentane-1,3-dione: Lacks the cyclopropyl and methyl groups, resulting in different reactivity and applications.
2-Methylcyclopentane-1,3-dione: Similar structure but without the cyclopropyl group, leading to variations in chemical behavior and biological activity.
Cyclopropylmethyl ketone: Contains the cyclopropyl group but lacks the additional ketone functionality, affecting its synthetic utility and reactivity
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-8(10)6(2)9(11)7-4-5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
UVIJSBPQASZCEW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)










![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)
